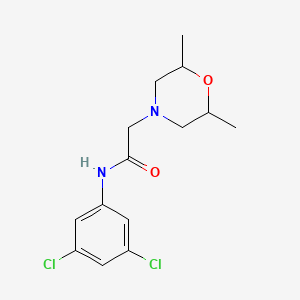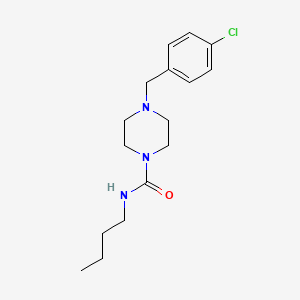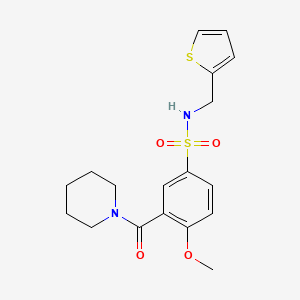![molecular formula C16H18N2O4S B5305873 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide, also known as ESI-09, is a chemical compound that has garnered interest in scientific research due to its potential as a therapeutic agent. It is a small molecule inhibitor of the RAC1 GTPase, which plays a crucial role in cellular processes such as cytoskeletal rearrangement, cell migration, and cell proliferation.
Mecanismo De Acción
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide exerts its effects by inhibiting the activity of the RAC1 GTPase, which is involved in various cellular processes. RAC1 activation leads to the formation of lamellipodia and filopodia, which are important for cell migration and invasion. By inhibiting RAC1 activity, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide can prevent the formation of these structures and inhibit cell migration and invasion.
Biochemical and Physiological Effects:
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide inhibits RAC1 activity, leading to the inhibition of cell migration and invasion. In vivo studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide improves cardiac function in animal models of heart failure and protects against neuronal cell death in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for RAC1, which allows for the study of RAC1-mediated cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of results. Additionally, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide may not be suitable for use in certain experimental systems due to its chemical properties.
Direcciones Futuras
There are several future directions for research on 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of RAC1. Another direction is the investigation of the therapeutic potential of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide on cellular processes.
Métodos De Síntesis
The synthesis of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with N-phenyl-2-aminoethanol in the presence of triethylamine to form 4-{[(2-hydroxyethyl)amino]sulfonyl}-N-phenylbenzamide. Finally, the addition of methoxyethylamine and trifluoroacetic acid results in the formation of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent. In cardiovascular research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to improve cardiac function in animal models of heart failure. In neurodegenerative research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to protect against neuronal cell death in vitro and in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-12-11-17-23(20,21)15-9-7-13(8-10-15)16(19)18-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAHJWEHPWWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
